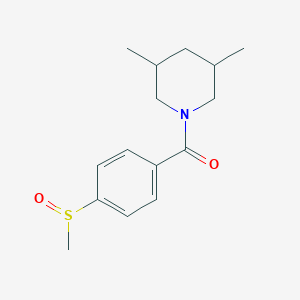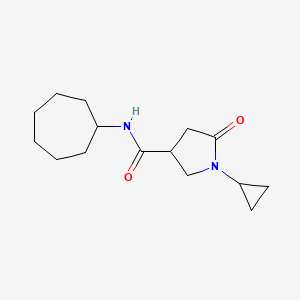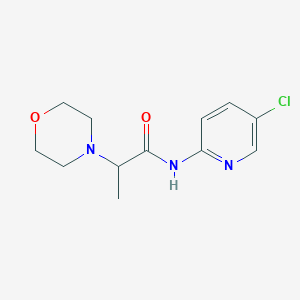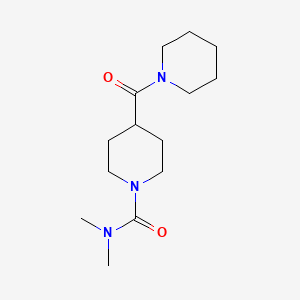
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as EPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPTM belongs to the class of compounds known as piperidines, which have been extensively studied for their pharmacological activities. In
作用機序
The mechanism of action of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. In cancer cells, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of the enzyme DNA topoisomerase I, which is involved in DNA replication and cell division. By inhibiting this enzyme, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can prevent cancer cells from dividing and growing. In Alzheimer's disease, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can increase the levels of acetylcholine in the brain, improving cognitive function.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to have various biochemical and physiological effects in the body. In cancer cells, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can improve cognitive function by increasing the levels of acetylcholine in the brain. (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has also been shown to have antibacterial activity against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone in lab experiments is its potential toxicity, which requires careful handling and safety measures.
将来の方向性
There are several future directions for the research and development of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug candidate for the treatment of bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone and its potential side effects.
合成法
The synthesis of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-ethylpiperidine with 3-bromothiophene, followed by the addition of sodium hydride and methanone. The resulting product is purified through column chromatography, yielding (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone as a white solid with a high purity.
科学的研究の応用
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has demonstrated anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has also been investigated as a potential drug candidate for the treatment of bacterial infections.
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-11-5-3-4-7-13(11)12(14)10-6-8-15-9-10/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRHUAMSUHPQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)


![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)

![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)